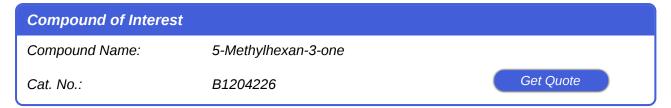


An In-depth Technical Guide to 5-Methylhexan-3one (Ethyl Isobutyl Ketone)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexan-3-one, commonly known as ethyl isobutyl ketone, is a branched-chain aliphatic ketone. Its chemical structure and properties make it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and available toxicological data.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is **5-methylhexan-3-one**. It is also widely known by several other names, which are often encountered in commercial and laboratory settings.

Table 1: Nomenclature and Identifiers



Identifier Type	Value	
IUPAC Name	5-methylhexan-3-one[1]	
Common Name	Ethyl isobutyl ketone	
Synonyms	5-Methyl-3-hexanone, Isobutyl ethyl ketone, 2- Methyl-4-hexanone[2]	
CAS Number	623-56-3[1]	
Molecular Formula	C7H14O[1]	
SMILES	CCC(=O)CC(C)C	

Physicochemical Properties

5-Methylhexan-3-one is a colorless liquid with a characteristic odor.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of 5-Methylhexan-3-one

Property	Value	Source
Molecular Weight	114.19 g/mol	[1]
Boiling Point	135 °C at 760 mmHg	[1][2]
Vapor Pressure	6.619 mmHg at 25 °C (estimated)	[2]
Flash Point	31 °C (88 °F) (Tag Closed Cup, estimated)	[2]
Solubility in Water	4057 mg/L at 25 °C (estimated)	[2]
logP (o/w)	1.840 (estimated)	[2]



Experimental Protocols: Synthesis of 5-Methylhexan-3-one

The synthesis of **5-methylhexan-3-one** can be achieved through various methods, with the Grignard reaction being a common and effective approach. The following protocol outlines the synthesis starting from 2-methyl-1-propanol.

Synthesis via Grignard Reaction

This synthesis involves a three-step process: conversion of the starting alcohol to an alkyl halide, formation of a Grignard reagent, and subsequent acylation to yield the target ketone.[4]

Step 1: Conversion of 2-Methyl-1-propanol to 1-Chloro-2-methylpropane

- Reaction: 2-Methyl-1-propanol is reacted with thionyl chloride (SOCl₂) to produce 1-chloro-2-methylpropane.[4]
- Procedure: In a well-ventilated fume hood, cool a flask containing 2-methyl-1-propanol in an ice bath. Slowly add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion. The crude 1-chloro-2-methylpropane is then purified by distillation.

Step 2: Formation of Isobutylmagnesium Chloride (Grignard Reagent)

- Reaction: The prepared 1-chloro-2-methylpropane is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, isobutylmagnesium chloride.[4]
- Procedure: Under a dry nitrogen or argon atmosphere, place magnesium turnings in a flame-dried flask equipped with a condenser and a dropping funnel. Add a small crystal of iodine to activate the magnesium. A solution of 1-chloro-2-methylpropane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Once the magnesium is consumed, the resulting Grignard reagent is a grayish solution.

Step 3: Acylation of Isobutylmagnesium Chloride with Propionyl Chloride



- Reaction: The Grignard reagent is reacted with propionyl chloride in anhydrous diethyl ether.

 [4]
- Procedure: The solution of isobutylmagnesium chloride is cooled in an ice-salt bath. A
 solution of propionyl chloride in anhydrous diethyl ether is added dropwise with vigorous
 stirring. After the addition is complete, the reaction mixture is stirred for an additional period
 at room temperature.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[5] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 5-methylhexan-3-one is then purified by fractional distillation.



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Synthesis of **5-Methylhexan-3-one** via Grignard Reaction.

Toxicological Data

Currently, there is limited specific toxicological data available for **5-methylhexan-3-one**. Safety data sheets indicate that it may cause irritation.[3] For the structurally related compound, 5-methyl-2-hexanone, the oral LD50 in rats has been reported as 3200 mg/kg and 3870 mg/kg in different studies.[6] It is important to handle **5-methylhexan-3-one** with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.



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